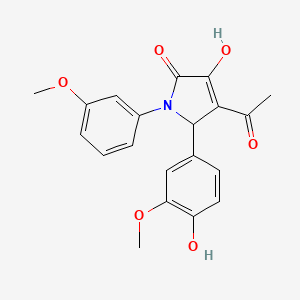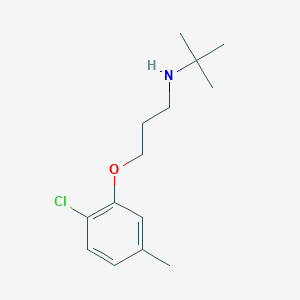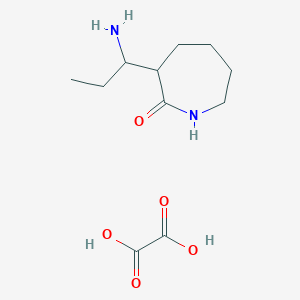
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968 and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
作用機序
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide works by blocking the action of glutamate at the NMDA receptor, which is involved in learning and memory. By blocking the action of glutamate, N-(3,4-dichlorophenyl)-1-adamantanecarboxamide helps to reduce the damage caused by excess glutamate in the brain, which can lead to neuronal death and cognitive decline.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has a relatively low toxicity, which makes it safe for use in animal studies. Another advantage is that it has a long half-life, which means that it can be administered once a day. One of the limitations is that it has a relatively low bioavailability, which means that only a small amount of the drug reaches the brain. Another limitation is that it can interact with other drugs, which can affect its efficacy.
将来の方向性
There are several future directions for the research of N-(3,4-dichlorophenyl)-1-adamantanecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Another direction is to investigate its potential use in combination with non-pharmacological interventions, such as cognitive training and physical exercise, which have been shown to improve cognitive function in Alzheimer's disease.
合成法
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide can be synthesized in several ways, but the most commonly used method involves the reaction of 3,4-dichloroaniline with 1-adamantanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(3,4-dichlorophenyl)-1-adamantanecarboxamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and slow the progression of the disease. N-(3,4-dichlorophenyl)-1-adamantanecarboxamide has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-2-1-13(6-15(14)19)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNREFJETMXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
